molecular formula C12H10BrN B573016 5-Bromo-2-(3-methylphenyl)pyridine CAS No. 1215073-45-2

5-Bromo-2-(3-methylphenyl)pyridine

Cat. No. B573016
CAS RN: 1215073-45-2
M. Wt: 248.123
InChI Key: VZVLJNWFFTUPGQ-UHFFFAOYSA-N
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Description

“5-Bromo-2-(3-methylphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) . These methods can provide information about the compound’s molecular electrostatic potential and frontier molecular orbitals .


Chemical Reactions Analysis

The bromination reaction of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester has been studied . The reaction is initiated by free radicals and has an activation energy of 37.02 kJ mol –1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(3-methylphenyl)pyridine” can be analyzed using various techniques. For instance, the compound’s molecular electrostatic potential and frontier molecular orbitals can be studied using DFT .

Scientific Research Applications

Medicinal Chemistry

Synthesis and Novel Derivatives: The compound 5-Bromo-2-(3-methylphenyl)pyridine has been efficiently synthesized via palladium-catalyzed Suzuki cross-coupling reactions. This method yields a series of novel pyridine derivatives, including compounds 2a–2i and 4a–4i . These derivatives exhibit potential as chiral dopants for liquid crystals.

Anti-Thrombolytic Activity: Among the synthesized compounds, 4b stands out with the highest percentage lysis value (41.32%) against clot formation in human blood. This suggests its potential as an anti-thrombolytic agent .

Biofilm Inhibition: Further investigations have explored the biofilm inhibition properties of these pyridine derivatives. While specific compounds may exhibit biofilm inhibition, further studies are needed to identify the most effective candidates .

Haemolytic Activity: The haemolytic activity of these derivatives has also been assessed. Understanding their impact on red blood cells is crucial for evaluating their safety and potential therapeutic applications .

Organic Synthesis and Methodology

Palladium-Catalyzed Reactions: 5-Bromo-2-(3-methylphenyl)pyridine has been employed in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reactions . These reactions demonstrate the compound’s utility in organic synthesis.

Computational Chemistry and Structural Analysis

Density Functional Theory (DFT) Studies: Theoretical investigations using DFT methods have explored the molecular properties of pyridine derivatives. These studies provide insights into their reactivity, electronic structure, and potential applications .

Chiroptical Properties: Chiroptical methods, aided by ab initio predictions, have facilitated the analysis of structural properties. These predictions enhance our understanding of the compound’s behavior in various environments .

Molecular Electrostatic Potential (MEP): MEP calculations using B3LYP/6-311++G (d,p) level of theory have revealed valuable information about the electronic distribution and reactivity of 5-Bromo-2-(3-methylphenyl)pyridine and related compounds .

Thermal Decomposition Studies

Kinetics of Bromination: Studies on the thermal decomposition of AIBN (azobisisobutyronitrile) have reported initial decomposition temperatures and self-accelerating decomposition temperatures. While not directly related to the compound, this information contributes to our understanding of reaction kinetics .

Future Directions

The future research directions could involve the development of novel 7-azaindole derivatives using “5-Bromo-2-(3-methylphenyl)pyridine” as an intermediate . Additionally, improving the selectivity and yield of the bromination reaction could be another area of focus .

Mechanism of Action

properties

IUPAC Name

5-bromo-2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVLJNWFFTUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677949
Record name 5-Bromo-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215073-45-2
Record name 5-Bromo-2-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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